5-(4-fluorophenyl)-1-(2-methylpropyl)-1H-imidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

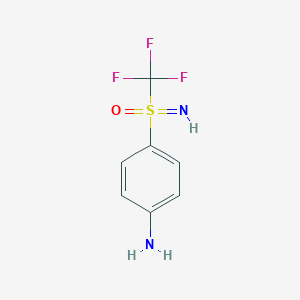

5-(4-Fluorophenyl)-1-(2-methylpropyl)-1H-imidazole-2-thiol, also known as 4-FPI, is a synthetic imidazole-2-thiol derivative of the phenyl group. It is a colorless, crystalline solid with a molecular weight of 268.3 g/mol and a melting point of 133-134°C. 4-FPI is a widely used compound in scientific research due to its ability to act as an inhibitor for several enzymes. It has been used in a variety of biochemical and physiological experiments, and its effects have been studied in detail.

Scientific Research Applications

Targeting p38 MAP Kinase

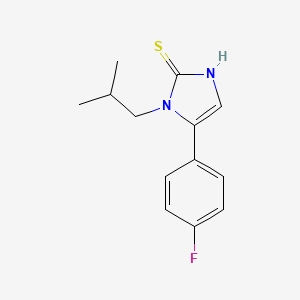

A study by Koch et al. (2008) explored the synthesis and biological testing of imidazole derivatives, including compounds structurally related to "5-(4-fluorophenyl)-1-(2-methylpropyl)-1H-imidazole-2-thiol". These compounds were designed to inhibit p38 mitogen-activated protein (MAP) kinase and TNF-α release, showing potent inhibitors with IC50 values in the low nanomolar range. The novelty of these imidazole derivatives lies in their interaction with the ribose and phosphate binding site of the p38 MAP kinase, which contrasts with other known kinase inhibitors (Koch, Bäuerlein, Jank, & Laufer, 2008).

Corrosion Inhibition

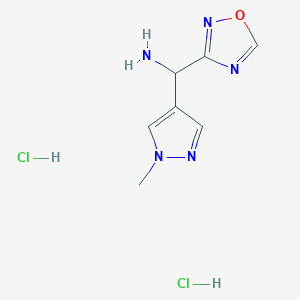

Ammal, Prajila, and Joseph (2018) synthesized and assessed the corrosion inhibition ability of 1,3,4-oxadiazole derivatives towards mild steel in sulfuric acid. The study's findings suggest that these derivatives, through gravimetric, electrochemical, SEM, and computational methods, indicate protective layer formation on mild steel surfaces. Although the specific compound "this compound" was not directly mentioned, the research demonstrates the broader potential of similar imidazole and thiol-containing compounds in corrosion inhibition (Ammal, Prajila, & Joseph, 2018).

Antibacterial and Antifungal Activities

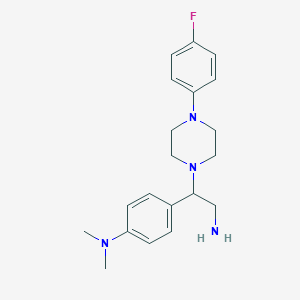

Novel derivatives of imidazole compounds were synthesized and tested for antibacterial activity by Darekar et al. (2020). This study highlights the potential of imidazole derivatives, including those with structural similarities to "this compound", as moderate inhibitors against various gram-positive and gram-negative bacterial strains, pointing towards their relevance in developing new antimicrobial agents (Darekar, Karale, Akolkar, & Burungale, 2020).

Green Chemistry in Synthesis

Yarmohammadi et al. (2020) proposed a novel, ultrasound-assisted, low-solvent, and acid/base-free synthesis method for 5-substituted 1,3,4-oxadiazole-2-thiol derivatives. This method highlights an environmentally friendly approach to synthesizing compounds with potential antimicrobial and antioxidant properties, which could be extended to the synthesis of "this compound" derivatives. Such compounds have also shown promising results as candidates for treating cancer, Parkinson's, inflammatory, and diabetes diseases (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).

properties

IUPAC Name |

4-(4-fluorophenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2S/c1-9(2)8-16-12(7-15-13(16)17)10-3-5-11(14)6-4-10/h3-7,9H,8H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXYZWWNYNGJCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CNC1=S)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2580573.png)

![N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2580576.png)

![1-(4-fluorophenyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2580577.png)

![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2580588.png)

![5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2580589.png)

![4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B2580591.png)

![2-[[1-[3-(4-Chloro-3-methylphenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2580592.png)